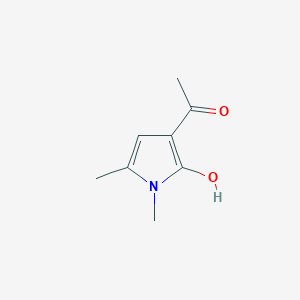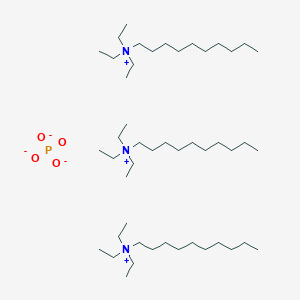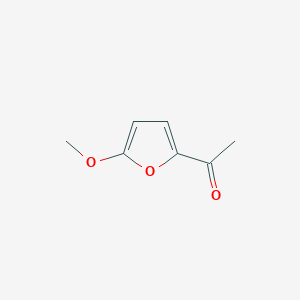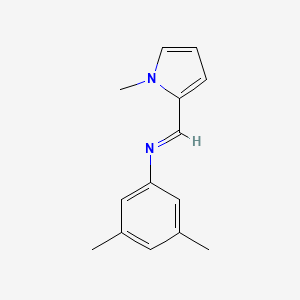![molecular formula C19H18N2O2 B12889939 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione CAS No. 111928-35-9](/img/structure/B12889939.png)
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoline-5,8-dione family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction is carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the 6-substituted isomer . The reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Reagents: Diethylamine, acetaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to quinoline-5,8-diol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol.
Applications De Recherche Scientifique
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studies on cell growth inhibition and apoptosis.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione exerts its effects involves interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell growth and proliferation, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
- 7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
Uniqueness
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is unique due to its specific substitution pattern, which influences its biological activity. Compounds with substitutions at different positions on the quinoline ring may exhibit different pharmacological properties .
Propriétés
Numéro CAS |
111928-35-9 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
6-[4-(diethylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(4-2)14-9-7-13(8-10-14)16-12-17(22)18-15(19(16)23)6-5-11-20-18/h5-12H,3-4H2,1-2H3 |
Clé InChI |
UVRCPOXUXLJLJA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


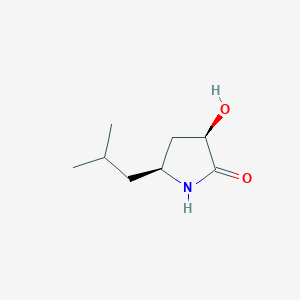
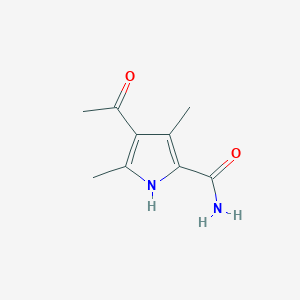
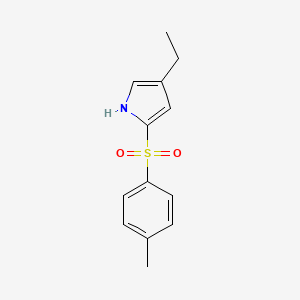
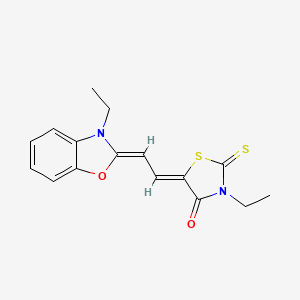

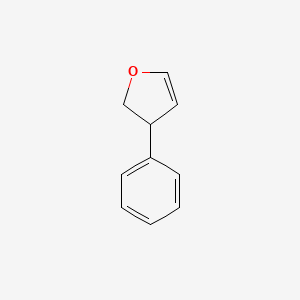
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
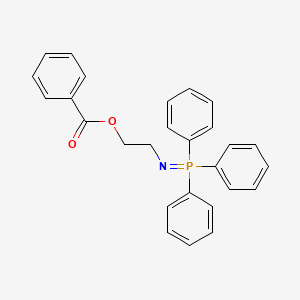
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
